2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide
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Overview
Description
2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group and the oxadiazole ring imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloroacetamide with a suitable oxadiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.
Coupling Reactions: It can participate in coupling reactions with various reagents to form more complex molecules.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Solvents: Dichloromethane, ethanol
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group and oxadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but differs in the heterocyclic ring structure.
2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: Similar in having a trifluoromethyl group and chlorine atom but differs in the overall structure and functional groups.
Uniqueness
2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide is unique due to the combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
2-chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3O2/c1-3(12-4(15)2-8)5-13-6(16-14-5)7(9,10)11/h3H,2H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHKWBLURLSLEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)C(F)(F)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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